2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Descripción
The compound 2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide features a pyrido[1,2-a]pyrimidin-4-one core substituted with two methyl groups at positions 2 and 5. The acetamide moiety at position 3 is linked to a 3,4-dimethoxyphenyl group, which introduces polar methoxy substituents. The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility compared to non-polar analogs, while the pyrido-pyrimidin core provides rigidity and planar aromaticity for target binding .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-8-17-21-13(2)19(20(25)23(17)11-12)22-18(24)10-14-6-7-15(26-3)16(9-14)27-4/h5-9,11H,10H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYOBTGSNUXOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide, a compound featuring a pyrido[1,2-a]pyrimidine core, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multistep process. A common method includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2-phenylacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction conditions are optimized to enhance yield and purity, often utilizing automated reactors and controlled environments in industrial settings .
Anticancer Properties
Research indicates that compounds with similar structures to 2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide exhibit significant anticancer activity. For instance, pyridopyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells .
Table 1: Biological Targets and Activities of Pyridopyrimidine Derivatives
| Compound Name | Biological Target | Activity |
|---|---|---|
| Piritrexim | DHFR | Antitumor |
| Compound A | MAP Kinases | Antiproliferative |
| Compound B | Tyrosine Kinases | Anticancer |
Antimicrobial Activity
In addition to anticancer effects, some studies have reported antimicrobial properties for related compounds. For example, certain pyridopyrimidine derivatives demonstrated effectiveness against various bacterial strains and fungi . The mechanisms often involve disruption of cell wall synthesis or interference with metabolic pathways.
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide exerts its biological effects is primarily through enzyme inhibition. By targeting specific enzymes such as DHFR and kinases involved in cellular signaling pathways, the compound can disrupt critical processes necessary for cell survival and proliferation .
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- Study on Piritrexim : This compound showed promising results in treating melanoma and urothelial cancer by effectively inhibiting DHFR activity .
- Antimicrobial Study : Research involving a series of pyridopyrimidine derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Candida albicans through disk diffusion methods .
Comparación Con Compuestos Similares
Structural and Functional Insights
- Core Heterocycles: The target compound and the pivalamide analog share the pyrido[1,2-a]pyrimidin-4-one core, which is distinct from the thieno-pyrimidine cores in Compounds 24 and 23 . Thieno-pyrimidine derivatives often exhibit enhanced metabolic stability but may reduce solubility compared to pyrido-pyrimidines.
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which could improve water solubility compared to the dichlorophenyl (Compound 5.6 ) or tert-butyl (pivalamide analog ) groups.
- Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. Compound 5.6 , with a dichlorophenyl group and thio linkage, has the highest melting point (230 °C), likely due to strong halogen bonding and planar rigidity. Synthetic yields vary significantly, with Compound 5.6 achieving 80% yield, possibly due to efficient thioether formation, while Compound 23 ’s lower yield (56%) may reflect challenges in phenoxy coupling.
Spectral and Analytical Comparisons
- IR Spectroscopy: Compound 24 shows two distinct C=O stretches (1,730 and 1,690 cm⁻¹), indicating the presence of both acetamide and pyrimidinone carbonyl groups.
- ¹H-NMR : The dichlorophenyl protons in Compound 5.6 (δ 7.82, d, J=8.2 Hz) are deshielded compared to the aromatic protons in Compound 24 (δ 7.37–7.47), reflecting electron-withdrawing effects of chlorine substituents.
Q & A
Basic: What synthetic strategies and optimization methods are recommended for producing high-purity 2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide?
The synthesis of this compound involves multi-step organic reactions, often requiring:
- Core structure assembly : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation reactions, followed by functionalization at the 3-position with the acetamide moiety .
- Reaction optimization : Key parameters include solvent selection (e.g., DMF or acetonitrile for polar intermediates), temperature control (60–100°C for cyclization steps), and catalysts (e.g., triethylamine for deprotonation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Basic: Which analytical techniques are critical for confirming the structural identity and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring, pyrido-pyrimidinone core) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer screening : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .
Advanced: How can computational chemistry aid in elucidating reaction mechanisms during synthesis?
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and intermediates in cyclization or amide coupling steps .
- Reaction path optimization : Use of software (e.g., Gaussian, ORCA) to predict energy barriers and optimize solvent/catalyst combinations .
- Molecular dynamics simulations : To study solvent effects on reaction kinetics .
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models to confirm target engagement .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy→ethoxy, methyl→halogen) to isolate SAR trends .
- Dose-response validation : Replicate studies across multiple labs with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
Advanced: How can structure-activity relationship (SAR) studies enhance therapeutic potential?
-
Substituent variation : Systematic modification of the 3,4-dimethoxyphenyl group to assess impact on solubility and target binding . Example modifications:
Substituent Change Observed Effect Methoxy→Hydroxy Reduced logP, increased solubility Methyl→Fluorine Enhanced kinase selectivity -
Pharmacophore mapping : 3D-QSAR models to identify critical hydrogen-bonding or hydrophobic interactions .
Advanced: What methodologies address challenges in scaling up synthesis from lab to pilot scale?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Process analytical technology (PAT) : In-line IR or Raman spectroscopy for real-time monitoring of reaction progress .
- Solvent recycling : Recovery of high-boiling solvents (e.g., DMF) via distillation .
Advanced: How can bioavailability and solubility be improved without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance membrane permeability .
- Nanoparticle formulation : Encapsulation in PEGylated liposomes or polymeric nanoparticles .
- Salt formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
Advanced: What strategies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate photoreactive groups (e.g., diazirine) to crosslink with target proteins .
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding .
- Pull-down assays : Use biotinylated analogs to isolate and identify binding partners via streptavidin beads .
Advanced: How can machine learning models accelerate analog design?
- Generative chemistry : Train models on pyrido-pyrimidinone datasets to propose novel analogs with predicted bioactivity .
- ADMET prediction : Tools like SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., CYP inhibition, hERG liability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
